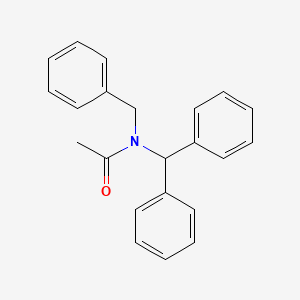![molecular formula C20H13Cl2N3O4 B6113252 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide](/img/structure/B6113252.png)
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is a potent inhibitor of protein kinases. It works by binding to the ATP binding site of the kinase and preventing its phosphorylation activity. This leads to the inhibition of various cellular processes that are dependent on protein kinase activity.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in various cancer cell lines. It has also been found to inhibit the growth of bacteria and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide in lab experiments include its potency as a protein kinase inhibitor, its ability to inhibit various cellular processes, and its wide range of biochemical and physiological effects. The limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many future directions for research involving 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide. Some of these include the development of new analogs with improved potency and selectivity, the investigation of its role in various signaling pathways, and the study of its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is a potent protein kinase inhibitor that has a wide range of scientific research applications. Its mechanism of action involves the inhibition of cellular processes that are dependent on protein kinase activity. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and the induction of apoptosis. While there are limitations to its use in lab experiments, there are many future directions for research involving this compound.
Métodos De Síntesis
The synthesis method of 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide involves the reaction of 2-chlorobenzoic acid with 3-aminoacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 5-nitroanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide has been found to have a wide range of scientific research applications. It has been used as a tool compound to study the role of protein kinases in various cellular processes. It has also been used to study the mechanism of action of various drugs and to investigate the signaling pathways involved in cellular proliferation and differentiation.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-17-7-2-1-6-15(17)19(26)23-12-4-3-5-13(10-12)24-20(27)16-11-14(25(28)29)8-9-18(16)22/h1-11H,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLKUAAGCDYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-pyridinyloxy)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6113171.png)

![1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6113187.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B6113205.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6113222.png)
![1-[2-(4-morpholinyl)ethyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113229.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6113232.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B6113242.png)

![10-butyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6113260.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide](/img/structure/B6113274.png)
